6-amino-5-(furan-2-ylmethyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
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Overview
Description
6-amino-5-(furan-2-ylmethyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, furan, benzimidazole, and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolo[2,3-b]pyrazine core. One common approach is to start with a suitable pyrazine derivative and introduce the furan and benzimidazole moieties through a series of reactions, including nucleophilic substitution and cyclization. The reaction conditions often require the use of strong bases or acids, and the reactions may be carried out under reflux or in a microwave reactor to enhance efficiency.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure consistency and yield. Large-scale reactors and continuous flow processes might be employed to handle the increased volume of reagents and products. Purification steps, such as crystallization or chromatography, would be optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The hydrogen atoms on the benzimidazole or pyrazine rings can be substituted with other functional groups.
Cyclization: : The compound can undergo intramolecular cyclization reactions to form additional ring structures.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are often used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, can be used for substitution reactions.
Cyclization: : Strong bases like sodium hydride (NaH) or organolithium reagents can facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized amines, reduced nitro compounds, substituted benzimidazoles, and cyclized pyrazines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a probe for studying biological processes. Its unique structure allows it to interact with specific biomolecules, making it useful in assays and imaging studies.
Medicine
In medicine, this compound has been investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including as a catalyst or additive in chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-amino-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile
2-(furan-2-ylmethyl)-6-(4-(hydroxymethyl)phenyl)-8-(phenylthio)imidazo[1,2-a]pyrazin-3(7H)-one
2-(furan-2-ylmethyl)-6-(4-amino-3-fluorophenyl)-8-(phenylthio)imidazo[1,2-a]pyrazin-3(7H)-one
Uniqueness
This compound is unique due to its combination of multiple functional groups and its complex structure
Properties
IUPAC Name |
6-amino-5-(furan-2-ylmethyl)-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N8O/c1-28-16-7-3-2-6-13(16)26-20(28)17-18-21(27-15(10-23)14(9-22)25-18)29(19(17)24)11-12-5-4-8-30-12/h2-8H,11,24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJPNRUBATUFFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC(=C(N=C34)C#N)C#N)CC5=CC=CO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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